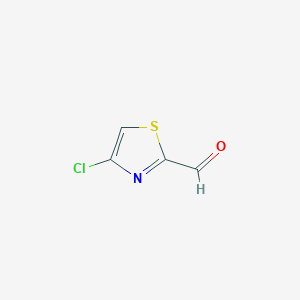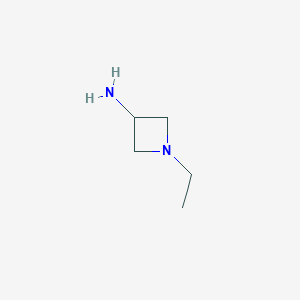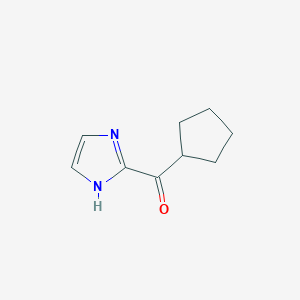
3-(3-(Benzyloxy)pyridin-2-yl)prop-2-yn-1-ol
Overview
Description
3-(3-(Benzyloxy)pyridin-2-yl)prop-2-yn-1-ol is an organic compound with the molecular formula C15H13NO2 It features a pyridine ring substituted with a benzyloxy group and a prop-2-yn-1-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-(Benzyloxy)pyridin-2-yl)prop-2-yn-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2-bromopyridine and benzyl alcohol.
Formation of Benzyloxy Intermediate: Benzyl alcohol is reacted with 2-bromopyridine in the presence of a base such as potassium carbonate and a palladium catalyst to form 3-(benzyloxy)pyridine.
Propargylation: The intermediate 3-(benzyloxy)pyridine is then subjected to a propargylation reaction using propargyl bromide and a base like sodium hydride to yield the final product, this compound.
Industrial Production Methods:
Types of Reactions:
Oxidation: The hydroxyl group in this compound can undergo oxidation to form the corresponding aldehyde or carboxylic acid.
Reduction: The alkyne moiety can be reduced to form the corresponding alkene or alkane.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like thiols or amines can be used under basic conditions.
Major Products:
Oxidation: Formation of 3-(3-(benzyloxy)pyridin-2-yl)prop-2-ynal or 3-(3-(benzyloxy)pyridin-2-yl)prop-2-ynoic acid.
Reduction: Formation of 3-(3-(benzyloxy)pyridin-2-yl)prop-2-en-1-ol or 3-(3-(benzyloxy)pyridin-2-yl)propan-1-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use in catalytic processes due to its unique structure.
Biology and Medicine:
Drug Development: Investigated for its potential as a pharmacophore in the development of new therapeutic agents.
Biological Probes: Used in the design of molecules for probing biological systems.
Industry:
Materials Science:
Mechanism of Action
The mechanism of action of 3-(3-(benzyloxy)pyridin-2-yl)prop-2-yn-1-ol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The benzyloxy and pyridine moieties can engage in hydrogen bonding, π-π interactions, and other non-covalent interactions with target molecules, influencing their function.
Comparison with Similar Compounds
3-(Benzyloxy)pyridine: Lacks the prop-2-yn-1-ol moiety, making it less versatile in certain reactions.
2-(Benzyloxy)pyridine: Different substitution pattern on the pyridine ring, leading to different reactivity and applications.
3-(3-(Methoxy)pyridin-2-yl)prop-2-yn-1-ol: Similar structure but with a methoxy group instead of a benzyloxy group, affecting its chemical properties and reactivity.
Uniqueness: 3-(3-(Benzyloxy)pyridin-2-yl)prop-2-yn-1-ol is unique due to the combination of its benzyloxy and prop-2-yn-1-ol functionalities, which provide a versatile platform for various chemical transformations and applications in different fields.
Properties
IUPAC Name |
3-(3-phenylmethoxypyridin-2-yl)prop-2-yn-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO2/c17-11-5-8-14-15(9-4-10-16-14)18-12-13-6-2-1-3-7-13/h1-4,6-7,9-10,17H,11-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COBXXSXAUUFNMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(N=CC=C2)C#CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40673570 | |
| Record name | 3-[3-(Benzyloxy)pyridin-2-yl]prop-2-yn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40673570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1203499-09-5 | |
| Record name | 3-[3-(Benzyloxy)pyridin-2-yl]prop-2-yn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40673570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride](/img/structure/B1521420.png)
![[2,3'-Bipyridine]-4-carbonitrile](/img/structure/B1521421.png)
![3-{[(6-Bromo-2-naphthyl)oxy]methyl}piperidine hydrochloride](/img/structure/B1521424.png)
![4-{[(6-Bromo-2-naphthyl)oxy]methyl}piperidine hydrochloride](/img/structure/B1521427.png)
![2-{2-[4-(tert-Butyl)phenoxy]ethyl}piperidine hydrochloride](/img/structure/B1521428.png)
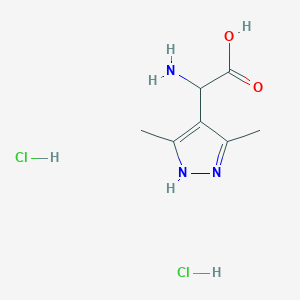
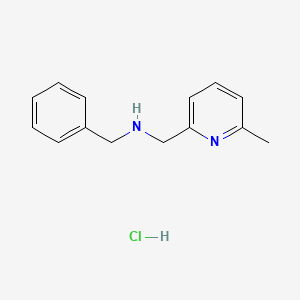
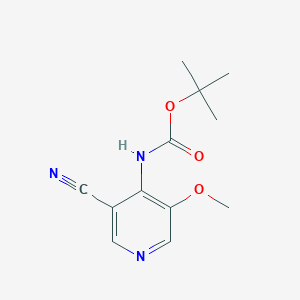
![3-Bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1521432.png)
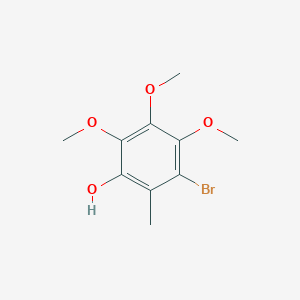
![2-Bromobenzo[d]thiazol-6-ol](/img/structure/B1521436.png)
